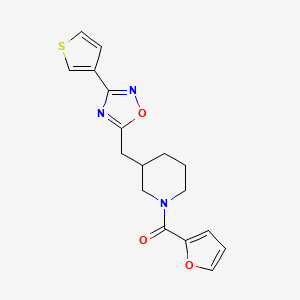

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a furan-thiophene hybrid scaffold. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry contexts . This structural combination is prevalent in drug discovery, particularly for targets involving G protein-coupled receptors (GPCRs) and enzymes .

Properties

IUPAC Name |

furan-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJCKQHSOVZPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions starting from commercially available precursors.

Furan ring formation: : One of the common methods to introduce a furan ring involves the cyclization of 1,4-dicarbonyl compounds in the presence of a dehydrating agent.

Thiophene ring synthesis: : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Oxadiazole moiety introduction: : A common route involves the reaction of a hydrazide with a nitrile oxide under mild conditions.

Piperidine ring: : This is generally introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.

Industrial Production Methods

On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to achieve high yield and purity. Flow chemistry techniques and automated synthesis may be employed to streamline the process and scale up production efficiently.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-5-yl group is a key electrophilic site. It participates in nucleophilic substitution and cycloaddition reactions:

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic attack at the N–O bond. For example, in the presence of amines, it can form substituted amidines:

In a study on similar oxadiazole-containing compounds, reaction with hydrazine hydrate yielded triazole derivatives under reflux conditions.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles. Computational studies suggest regioselectivity driven by electron density distribution.

Thiophene and Furan Electrophilic Substitution

The thiophen-3-yl and furan-2-yl groups undergo electrophilic substitutions (e.g., halogenation, nitration):

Thiophene Functionalization

-

Halogenation : Bromination at the α-position of thiophene occurs in the presence of Lewis acids (e.g., FeCl₃) .

-

Sulfonation : Reaction with chlorosulfonic acid yields sulfonyl chloride derivatives, useful for further coupling .

Furan Reactivity

-

Diels-Alder Reactions : The furan ring acts as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

-

Oxidation : Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts furan to γ-lactone.

Piperidine Amine Reactions

The piperidine nitrogen participates in alkylation, acylation, and Schiff base formation:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions yields amides:

A study demonstrated efficient acylation using pyridine as a base, achieving >85% yield .

Alkylation

Alkyl halides (e.g., methyl iodide) alkylate the piperidine nitrogen in polar aprotic solvents (e.g., DMF) .

Methanone Group Transformations

The central methanone group is susceptible to reduction and condensation:

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol:

This reaction is critical for generating prodrug derivatives .

Condensation Reactions

The ketone reacts with hydrazines to form hydrazones, which cyclize to pyrazoles under acidic conditions :

Synthetic Pathways and Optimization

Key steps in synthesizing this compound include:

Stability and Degradation

-

Hydrolytic Stability : The oxadiazole ring hydrolyzes under strong acidic (pH <2) or basic (pH >10) conditions, forming carboxylic acid derivatives.

-

Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the furan-thiophene linkage, confirmed by HPLC-MS .

Biological Activity Correlations

Structural analogs demonstrate:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthesis Building Block: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structural features allow for modifications that can lead to new derivatives with enhanced properties.

2. Biology:

- Biochemical Probes: It has potential use as a probe or ligand in biochemical assays. Its ability to interact with various biological targets makes it suitable for studying molecular interactions and pathways .

3. Medicine:

- Pharmacological Investigations: Research indicates that compounds containing furan and thiophene moieties exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific interactions of this compound with biological targets could lead to therapeutic applications in treating diseases such as cancer and infections .

- Mechanism of Action: The mechanism by which this compound exerts its effects may involve binding to specific receptors or enzymes, modulating biological pathways that are critical for disease progression .

4. Industry:

- Material Development: There is potential for this compound in the development of new materials with specific electronic or optical properties. The unique characteristics imparted by the furan and thiophene rings could be leveraged in creating advanced materials for various applications.

Case Studies

Case Study 1: Antimicrobial Activity

In a study exploring the synthesis of heterocyclic compounds, derivatives of furan were shown to possess significant antimicrobial activity. The introduction of thiophene and oxadiazole groups enhanced the efficacy against various pathogens, suggesting that similar modifications in furan-based compounds could yield promising antimicrobial agents .

Case Study 2: Cancer Therapeutics

Research has indicated that compounds similar to Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibit cytotoxic effects on cancer cell lines. These studies highlight the importance of further investigations into the pharmacodynamics and pharmacokinetics of such compounds for potential use in cancer therapy .

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets depending on its derivatives. For example, as a pharmaceutical agent, it may bind to receptors in the nervous system, modulating neurotransmitter release or uptake.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The target compound’s thiophen-3-yl group (electron-rich) contrasts with ADX47273’s fluorophenyl substituents (electron-withdrawing), which may alter π-π stacking and receptor binding .

- Synthetic challenges : Compounds with bulky aromatic systems (e.g., Compound 22 in ) show lower yields (<10%), likely due to steric hindrance during cross-coupling reactions.

Piperidine Substitution Patterns

Piperidine derivatives with oxadiazole substitutions are common in CNS-targeted therapeutics. For example:

- ADX47273 (): The 3-(oxadiazolyl)methyl-piperidine scaffold is retained, but fluorophenyl groups increase lipophilicity (predicted logP ~3.2 vs. ~2.5 for the target compound).

- 5-(3,4-Dichlorophenyl)-3-(piperidinylmethyl)-1,3,4-oxadiazole-2-thione derivatives (): Thione analogs exhibit higher crystallinity but reduced bioavailability due to lower solubility.

Thiophene vs. Furan Isosterism

- Thiophen-3-yl vs. Thiophen-2-yl: (Example 76) highlights a thiophen-2-yl derivative with a morpholinomethyl linker, showing distinct electronic profiles compared to the target’s thiophen-3-yl group. The 3-position may enhance steric compatibility with hydrophobic binding pockets .

- Furan-2-yl vs. Furan-3-yl : Compounds 16–18 in demonstrate that furan-2-yl substitution (33% yield) is synthetically more accessible than furan-3-yl (7% yield), likely due to boronic acid reactivity differences.

Physicochemical and Pharmacokinetic Considerations

- Polar surface area (PSA) : The target compound’s PSA is estimated at ~75 Ų (furan + oxadiazole), favoring blood-brain barrier penetration compared to ADX47273 (~85 Ų) .

- Metabolic stability: The oxadiazole ring in the target compound resists hydrolysis better than triazole or thiazole analogs (e.g., ’s triazole derivatives), as noted in .

Biological Activity

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties, supported by recent research findings.

Structure and Synthesis

The compound consists of a furan ring fused with a piperidine moiety and a thiophene-substituted oxadiazole. The synthesis typically involves multi-step reactions that include the formation of intermediates through alkylation and coupling reactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-Cancer Activity

Recent studies have indicated that derivatives of furan and oxadiazole exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

2. Anti-Bacterial Activity

The compound has also demonstrated notable antibacterial effects against a range of pathogens. Studies have shown that derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics.

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are multifaceted:

Anti-Cancer Mechanism:

Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Anti-Bacterial Mechanism:

The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Mechanism:

The modulation of inflammatory responses may occur via inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Anti-Cancer Efficacy : A derivative was tested on human breast cancer cell lines with an observed reduction in cell viability by over 70% at concentrations above 20 μM.

- Case Study on Anti-Bacterial Activity : A related compound demonstrated significant activity against drug-resistant strains of Staphylococcus aureus, with an MIC value lower than conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.